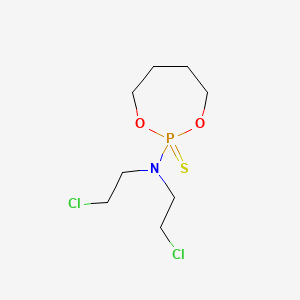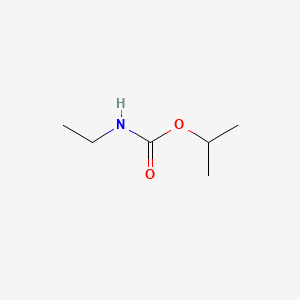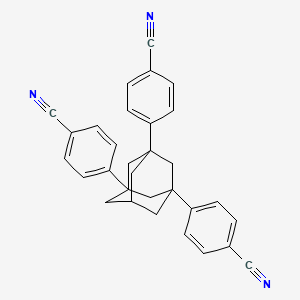
4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile is a complex organic compound characterized by its adamantane core structure, which is a highly stable and rigid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of adamantane derivatives with benzyl cyanide under specific conditions to form the tribenzonitrile structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of flow microreactor systems. These systems allow for more efficient and sustainable production processes by optimizing reaction conditions and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials due to its stable and rigid structure.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with various biological pathways, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another compound with a similar triazine core structure.
Adamantane derivatives: Compounds with similar adamantane core structures but different functional groups.
Uniqueness
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile is unique due to its combination of the adamantane core with the tribenzonitrile functional groups. This unique structure provides a balance of stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C31H25N3 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
4-[3,5-bis(4-cyanophenyl)-1-adamantyl]benzonitrile |
InChI |
InChI=1S/C31H25N3/c32-16-22-1-7-26(8-2-22)29-13-25-14-30(19-29,27-9-3-23(17-33)4-10-27)21-31(15-25,20-29)28-11-5-24(18-34)6-12-28/h1-12,25H,13-15,19-21H2 |
Clave InChI |
RICMMDPSTIIKEA-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)

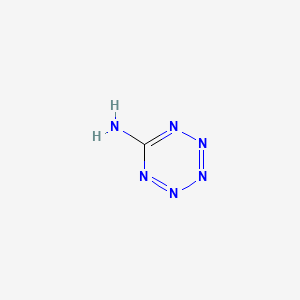
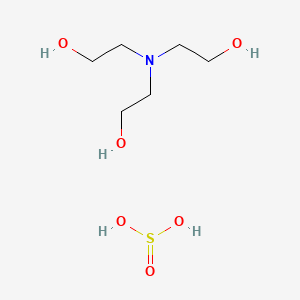
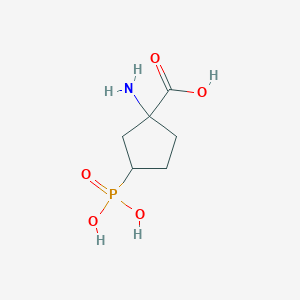

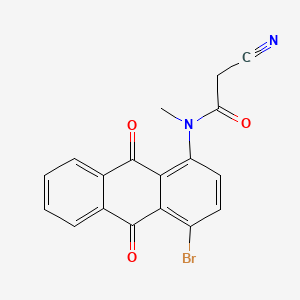
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)



